Spiranthol A

Vue d'ensemble

Description

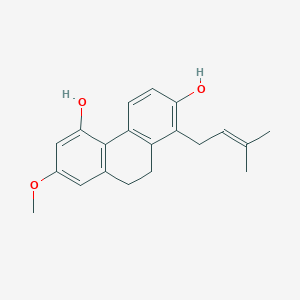

Spiranthol A is a natural product that can be isolated from Spiranthes sinensis var. amoena . It has a molecular weight of 310.39 and a formula of C20H22O3 .

Synthesis Analysis

This compound is a natural product that can be isolated from Spiranthes sinensis var. amoena . The structures of three new dihydrophenanthrenes, spiranthol-A, spiranthol-B, and spirasineol-A, were determined by spectroscopic methods including two-dimensional nuclear magnetic resonance techniques .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C20H22O3 . The structure includes phenols and polyphenols .Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.39 and a formula of C20H22O3 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Overview of Spiranthol A

This compound, also known as Spilanthol, is a bioactive alkamide found in plants belonging to the Asteraceae and Piperaceae families. One notable source is Acmella oleracea, commonly known as jambu, which is used both as a spice in Brazilian cuisine and in traditional medicine. Spilanthol is recognized for its sensorial anesthetic properties and spicy flavor, contributing to its diverse applications in scientific research and technology development.

Technological and Pharmacological Applications

Research into Spilanthol has revealed its potential in various technological domains, particularly due to its pharmacological properties. Patents filed between 1996 and 2016 highlight its application in pharmacology, cosmetics, methods of extraction, and sensorial effects. The sensorial attributes of Spilanthol, such as its pungency and anesthetic effects, are extensively utilized in products related to oral care, personal hygiene, cleaning agents, food items, and beverages. This diversity in application underscores the compound's significant role in innovation and product development across multiple industries (Silveira, Sandjo, & Biavatti, 2018).

Safety Pharmacology and Regulatory Guidelines

In the broader context of drug development, Spilanthol's pharmacological profile is evaluated within safety pharmacology studies, which are critical for assessing potential adverse effects before clinical trials. These studies, governed by International Conference on Harmonisation (ICH) guidelines, examine the impact of new chemical entities on major organ systems to predict adverse reactions. Although Spilanthol's specific safety profile requires further detailed studies, its inclusion in safety pharmacology research underscores the importance of understanding its effects on human health (Hamdam et al., 2013).

Contribution to Phytochemistry and Bioactivity Research

The genus Spiraea, to which Spilanthol is related, has been the focus of extensive phytochemical research. Studies on Spiraea species have identified a wide range of secondary metabolites, including phenolic compounds, terpenoids, and alkaloids, which exhibit various biological activities like antioxidant, antibacterial, and anti-inflammatory properties. Although Spilanthol's direct contributions to these findings are not explicitly stated, the research on Spiraea's phytoconstituents provides a valuable context for understanding the chemical diversity and potential bioactivity of compounds like Spilanthol (Kostikova & Petrova, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-12(2)4-6-16-15-7-5-13-10-14(23-3)11-19(22)20(13)17(15)8-9-18(16)21/h4,8-11,21-22H,5-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGNSLYFKVUHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)OC)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B3027188.png)

![tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B3027201.png)

![2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B3027209.png)